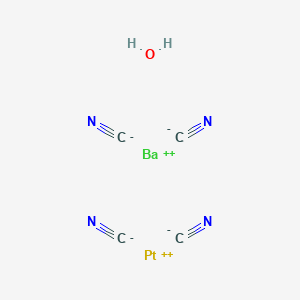

barium(2+);platinum(2+);tetracyanide;hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ce composé se caractérise par son aspect de poudre jaune et est soluble dans l'eau . Il est principalement utilisé dans la recherche et les applications industrielles en raison de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L'hydrate de tétracyanoplatinate(II) de baryum peut être synthétisé par réaction du chlorure de baryum avec le tétracyanoplatinate(II) de potassium en solution aqueuse. La réaction se produit généralement sous des conditions contrôlées de température et de pH pour assurer la formation du produit souhaité. La réaction générale est la suivante :

[ \text{BaCl}2 + \text{K}_2[\text{Pt(CN)}_4] \rightarrow \text{BaPt(CN)}_4 \cdot x\text{H}_2\text{O} + 2\text{KCl} ]

Méthodes de production industrielle

En milieu industriel, la production d'hydrate de tétracyanoplatinate(II) de baryum implique des voies synthétiques similaires, mais à plus grande échelle. Le processus comprend la purification des matières premières, le contrôle précis des conditions de réaction et l'utilisation d'équipements de pointe pour garantir un rendement et une pureté élevés du produit final {_svg_2}.

Analyse Des Réactions Chimiques

Types de réactions

L'hydrate de tétracyanoplatinate(II) de baryum subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de produits à un état d'oxydation supérieur.

Réduction : Il peut également être réduit, généralement à l'aide d'agents réducteurs tels que l'hydrogène ou l'hydrazine.

Substitution : Des réactions de substitution de ligands peuvent se produire, où les ligands cyanure sont remplacés par d'autres ligands.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent l'oxygène, l'ozone et les peroxydes.

Réduction : Des agents réducteurs tels que l'hydrogène gazeux, l'hydrazine et le borohydrure de sodium sont couramment utilisés.

Substitution : Les réactions d'échange de ligands impliquent souvent l'utilisation d'autres complexes cyanure ou de ligands tels que l'ammoniac et les phosphines.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des complexes de platine à un état d'oxydation supérieur, tandis que la réduction peut produire des espèces à un état d'oxydation inférieur .

Applications de la recherche scientifique

L'hydrate de tétracyanoplatinate(II) de baryum a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur pour la synthèse d'autres complexes de platine et comme catalyseur dans diverses réactions chimiques.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Des recherches sont en cours pour explorer son utilisation dans le développement de médicaments, en particulier dans la conception d'agents chimiothérapeutiques à base de platine.

Mécanisme d'action

Le mécanisme d'action de l'hydrate de tétracyanoplatinate(II) de baryum implique son interaction avec des cibles moléculaires telles que l'ADN, les protéines et les enzymes. Le centre de platine peut former des liaisons de coordination avec des sites nucléophiles sur ces biomolécules, ce qui conduit à l'inhibition de leurs fonctions normales. Cette interaction est particulièrement pertinente dans son activité anticancéreuse potentielle, où elle peut interférer avec la réplication et la transcription de l'ADN .

Applications De Recherche Scientifique

Barium tetracyanoplatinate(II) hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of platinum-based chemotherapeutic agents.

Mécanisme D'action

The mechanism of action of barium tetracyanoplatinate(II) hydrate involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum center can form coordination bonds with nucleophilic sites on these biomolecules, leading to the inhibition of their normal functions. This interaction is particularly relevant in its potential anticancer activity, where it can interfere with DNA replication and transcription .

Comparaison Avec Des Composés Similaires

Composés similaires

Complexes de cyanure de platine(II) : Ces composés partagent des environnements de coordination similaires, mais peuvent différer par leurs contre-ions et leurs états d'hydratation.

Hexacyanoferrate(II) de baryum : Un autre complexe de cyanure de baryum avec des centres métalliques et des géométries de coordination différents.

Phosphate d'hydrogène de tétraammineplatine(II) : Un complexe de platine avec des ligands et des applications différents.

Unicité

L'hydrate de tétracyanoplatinate(II) de baryum est unique en raison de sa combinaison spécifique de centres de baryum et de platine avec des ligands cyanure. Cette structure unique confère des propriétés chimiques et physiques distinctes, ce qui la rend précieuse pour des applications spécialisées dans la recherche et l'industrie .

Propriétés

Numéro CAS |

699012-72-1 |

|---|---|

Formule moléculaire |

C4H2BaN4OPt |

Poids moléculaire |

454.50 g/mol |

Nom IUPAC |

barium(2+);platinum(2+);tetracyanide;hydrate |

InChI |

InChI=1S/4CN.Ba.H2O.Pt/c4*1-2;;;/h;;;;;1H2;/q4*-1;+2;;+2 |

Clé InChI |

CZDSTFFCJXGHPD-UHFFFAOYSA-N |

SMILES canonique |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Ba+2].[Pt+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12284915.png)

![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B12284925.png)

![Methyl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B12284935.png)

![N-[(3S,4R,5R,6R)-4,5-Bis(phenylmethoxy)-6-[(phenylmethoxy)methyl]-3-piperidinyl]acetamide](/img/structure/B12284938.png)

![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12284965.png)